Studies have investigated the antibacterial properties of 2,4-diamino-5-benzylpyrimidine and its analogues. These investigations aimed to identify compounds with activity against various bacterial strains, including those resistant to existing antibiotics.
One research area focused on modifications to the molecule to improve its potency and specificity against specific bacterial enzymes, particularly dihydrofolate reductase (DHFR) [, , ]. DHFR plays a crucial role in bacterial folate metabolism, and its inhibition can disrupt bacterial growth and replication.
5-Benzyl-2,4-diaminopyrimidine is a synthetic organic compound with the molecular formula C₁₁H₁₂N₄. It belongs to the class of pyrimidines, which are six-membered heterocyclic compounds containing nitrogen atoms. This compound features two amino groups at positions 2 and 4 of the pyrimidine ring and a benzyl substituent at position 5. The structure can be represented as follows:
textN / \ C C || || C N | \ / | N C C | C6H5-CH2
5-Benzyl-2,4-diaminopyrimidine has garnered interest due to its potential biological activities, particularly as an antibacterial agent and a kinase inhibitor.
The chemical reactivity of 5-benzyl-2,4-diaminopyrimidine is largely influenced by its functional groups. Key reactions include:
5-Benzyl-2,4-diaminopyrimidine exhibits significant biological activity. It has been studied for its antibacterial properties, functioning similarly to sulfonamides by inhibiting dihydrofolate reductase, an enzyme critical for folic acid synthesis. This inhibition disrupts bacterial growth by preventing the synthesis of nucleic acids necessary for cell division .
Additionally, derivatives of this compound have shown promise as inhibitors of c-Fms kinase, an important target in cancer therapy .
The synthesis of 5-benzyl-2,4-diaminopyrimidine typically involves several steps:
5-Benzyl-2,4-diaminopyrimidine has several applications:
Studies on the interactions of 5-benzyl-2,4-diaminopyrimidine with biological targets have revealed its mechanism of action in inhibiting dihydrofolate reductase. This interaction is critical as it mimics the action of natural substrates but effectively blocks the enzyme's function. Additionally, its interactions with c-Fms kinase have been characterized through various biochemical assays that demonstrate its inhibitory effects on kinase activity .
Several compounds share structural similarities with 5-benzyl-2,4-diaminopyrimidine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3,4-Dimethoxybenzyl-2,4-diaminopyrimidine | Methoxy groups on the benzene ring | Enhanced solubility and antibacterial activity |
| Trimethoprim | Contains a trimethoxybenzene substituent | Broad-spectrum antibacterial activity |
| Ormethotrim | A methyl group on the pyrimidine ring | Potent against specific Gram-positive bacteria |
| Dihydrophthalazine-appended derivatives | Additional dihydrophthalazine moiety | Potentially improved selectivity against targets |
These compounds exhibit varying degrees of antibacterial and kinase-inhibitory activities, highlighting the unique profile of 5-benzyl-2,4-diaminopyrimidine within this class.
5-Benzyl-2,4-diaminopyrimidine is a heterocyclic compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol [1]. The compound consists of a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a benzyl group at position 5 [2]. The chemical structure features a six-membered pyrimidine ring containing two nitrogen atoms, with the benzyl group attached via a methylene bridge [1].
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-benzylpyrimidine-2,4-diamine, though it is commonly referred to as 5-Benzyl-2,4-diaminopyrimidine [1]. The compound can be represented by several chemical identifiers including the InChI key XHPZVBGIPQQTQW-UHFFFAOYSA-N, which uniquely identifies its chemical structure [4].
The structural configuration of 5-Benzyl-2,4-diaminopyrimidine reveals a planar pyrimidine ring with the two amino groups positioned at the 2 and 4 positions, while the benzyl substituent extends from the 5-position . This arrangement contributes to the compound's specific chemical and physical properties, as well as its potential biological activities [9].
The pyrimidine ring in 5-Benzyl-2,4-diaminopyrimidine is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3 [13]. This arrangement creates a planar, aromatic system with alternating carbon and nitrogen atoms [11]. The nitrogen atoms in the pyrimidine ring are positioned in a 1,3-relationship, which distinguishes pyrimidines from other diazines [13].
The pyrimidine ring exhibits specific electronic characteristics due to the presence of the two electronegative nitrogen atoms [11]. These nitrogen atoms inductively withdraw electron density from the ring carbons, affecting the overall electron distribution within the molecule [11]. This electronic configuration influences the reactivity patterns of the pyrimidine core and contributes to the compound's chemical behavior [13].
The 2,4-diamino substitution pattern on the pyrimidine ring introduces additional electronic effects [9]. The amino groups at positions 2 and 4 serve as electron-donating substituents, partially counteracting the electron-withdrawing effect of the ring nitrogen atoms . This creates a unique electronic distribution that influences the compound's reactivity and spectroscopic properties [9].
The benzyl group in 5-Benzyl-2,4-diaminopyrimidine is attached to the pyrimidine ring at the 5-position via a methylene (CH2) bridge [1]. This configuration allows for rotational freedom around the bond connecting the methylene group to both the pyrimidine ring and the phenyl ring [16]. The phenyl ring of the benzyl group can adopt various conformations relative to the pyrimidine ring due to this rotational flexibility [18].
Studies have shown that the preferred conformation of the benzyl group involves the phenyl ring oriented perpendicular to the plane of the pyrimidine ring [18]. This perpendicular arrangement minimizes steric interactions between the two ring systems and allows for optimal electronic distribution [16]. The dihedral angle between the pyrimidine and phenyl rings has been reported to be approximately 90 degrees in similar compounds [18].
The benzyl substituent contributes significantly to the overall molecular shape and electronic properties of 5-Benzyl-2,4-diaminopyrimidine [14]. The presence of this hydrophobic group influences the compound's solubility characteristics and potential interactions with biological targets [16]. Additionally, the benzyl group provides a site for potential π-π stacking interactions, which can be important in molecular recognition processes [14].
5-Benzyl-2,4-diaminopyrimidine exhibits distinct thermal transition properties characteristic of its molecular structure [28]. The compound has a melting point range of 194-196°C when recrystallized from ethanol [28]. This relatively high melting point reflects the compound's crystalline nature and the presence of intermolecular hydrogen bonding interactions involving the amino groups [19].
The boiling point of 5-Benzyl-2,4-diaminopyrimidine has been predicted to be approximately 459.7 ± 37.0°C at standard pressure (760 mmHg) [28]. This high boiling point is consistent with the compound's molecular weight and the presence of strong intermolecular forces, including hydrogen bonding and π-π stacking interactions [19].
Thermal analysis studies of related pyrimidine derivatives have shown that structural modifications, particularly those affecting hydrogen bonding capabilities, can significantly influence melting points [20]. The presence of the two amino groups in 5-Benzyl-2,4-diaminopyrimidine contributes to its thermal stability through the formation of hydrogen bonds in the crystalline state [23].
5-Benzyl-2,4-diaminopyrimidine demonstrates distinct solubility characteristics influenced by its molecular structure, which combines a polar pyrimidine ring with a nonpolar benzyl group [24]. The compound exhibits moderate solubility in water due to the presence of the polar amino groups that can form hydrogen bonds with water molecules [26]. However, its solubility in water is limited by the hydrophobic benzyl substituent [24].
The compound shows enhanced solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol [27]. This improved solubility in polar organic solvents can be attributed to favorable interactions between the solvent molecules and both the polar pyrimidine ring and the nonpolar benzyl group [24].
Studies on related pyrimidine derivatives have shown that solubility generally increases with temperature, which is also expected for 5-Benzyl-2,4-diaminopyrimidine [27]. The temperature dependence of solubility follows the modified Apelblat equation, which relates mole fraction solubilities to temperature through specific constants determined experimentally [27].
The density of 5-Benzyl-2,4-diaminopyrimidine has been predicted to be approximately 1.252 ± 0.06 g/cm³ at standard conditions [28]. This value is consistent with the compound's molecular structure and packing arrangement in the solid state [30]. The density is influenced by factors such as molecular weight, crystal packing efficiency, and intermolecular interactions [28].
Thermal stability studies of pyrimidine derivatives similar to 5-Benzyl-2,4-diaminopyrimidine have revealed important insights into their thermal behavior [20]. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been used to characterize the thermal properties of these compounds [23]. These techniques provide information about phase transitions, decomposition temperatures, and thermal stability [20].
The thermal decomposition of 5-Benzyl-2,4-diaminopyrimidine and related compounds typically occurs in multiple stages [23]. The first stage often involves the loss of substituent groups, followed by the degradation of the pyrimidine ring structure at higher temperatures [20]. The presence of the benzyl group and amino substituents influences the thermal stability and decomposition pathway of the compound [23].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 5-Benzyl-2,4-diaminopyrimidine [33]. The proton (¹H) NMR spectrum of the compound exhibits characteristic signals that correspond to the different hydrogen environments within the molecule [35]. The pyrimidine ring typically shows a singlet signal for the C-6 proton in the aromatic region (δ 7.5-8.5 ppm) [34].
The benzyl group contributes several distinct signals to the ¹H NMR spectrum [33]. The methylene (CH₂) protons connecting the pyrimidine and phenyl rings appear as a singlet at approximately δ 3.5-4.0 ppm [35]. The five aromatic protons of the phenyl ring typically show a complex multiplet pattern in the region of δ 7.2-7.4 ppm [37]. The amino groups at positions 2 and 4 of the pyrimidine ring give rise to broad singlet signals in the range of δ 5.5-7.0 ppm, with the exact chemical shift depending on factors such as concentration and solvent [34].
Carbon-13 (¹³C) NMR spectroscopy of 5-Benzyl-2,4-diaminopyrimidine reveals signals for the eleven carbon atoms in the molecule [34]. The pyrimidine ring carbons typically appear at δ 160-165 ppm (C-2 and C-4, bearing amino groups), δ 155-160 ppm (C-6), and δ 105-115 ppm (C-5) [37]. The methylene carbon of the benzyl group resonates at approximately δ 30-35 ppm, while the aromatic carbons of the phenyl ring show signals in the range of δ 125-140 ppm [35].
The fragmentation pattern of 5-Benzyl-2,4-diaminopyrimidine follows characteristic pathways observed in similar pyrimidine derivatives [40]. Common fragmentation processes include the loss of amino groups, cleavage of the bond between the pyrimidine ring and the benzyl group, and fragmentation of the benzyl group itself [39]. These processes generate fragment ions that appear at specific m/z values in the mass spectrum [38].
Key fragment ions in the mass spectrum of 5-Benzyl-2,4-diaminopyrimidine typically include the [M-NH₂]⁺ ion at m/z 185, resulting from the loss of one amino group [40]. The cleavage of the bond between the pyrimidine ring and the benzyl group produces fragments at m/z 91 (corresponding to the tropylium ion from the benzyl group) and m/z 109 (representing the diaminopyrimidine moiety) [39]. Additional fragments may arise from further degradation of these primary fragments [38].
The infrared (IR) spectroscopic profile of 5-Benzyl-2,4-diaminopyrimidine provides valuable information about its functional groups and molecular structure [43]. The spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule [45]. These bands serve as diagnostic features for identifying the compound and confirming its structural elements [48].
The amino groups at positions 2 and 4 of the pyrimidine ring give rise to distinctive N-H stretching vibrations in the region of 3300-3500 cm⁻¹ [45]. These typically appear as multiple bands due to symmetric and asymmetric stretching modes of the primary amino groups [47]. The N-H bending vibrations of these amino groups are observed in the region of 1600-1650 cm⁻¹ [48].
The synthesis of 5-benzyl-2,4-diaminopyrimidine has been extensively studied through various classical approaches, each offering distinct advantages and limitations. These traditional methodologies have provided the foundation for modern synthetic strategies and continue to be relevant in contemporary pharmaceutical synthesis [1] [2].
The formylhydrocinnamic ester approach represents one of the earliest documented methods for synthesizing 5-benzyl-2,4-diaminopyrimidine derivatives. This methodology involves the condensation of appropriately substituted formylhydrocinnamic acid derivatives with guanidine under alkaline conditions [1] [3]. The reaction proceeds through an initial nucleophilic attack of guanidine on the carbonyl group, followed by cyclization and subsequent elimination reactions to form the pyrimidine ring system.
The process typically requires temperatures ranging from 100 to 120 degrees Celsius and reaction times between 12 to 24 hours [1]. Yields obtained through this approach generally fall within the range of 45 to 65 percent, making it a moderately efficient synthetic route [4]. The alkaline medium, commonly sodium hydroxide or potassium hydroxide, facilitates the cyclization process by deprotonating the guanidine nitrogen atoms, thereby enhancing their nucleophilicity.
Table 1: Physical Properties of 5-Benzyl-2,4-diaminopyrimidine
| Property | Value |
|---|---|
| CAS Number | 7319-45-1 |
| Molecular Formula | C₁₁H₁₂N₄ |
| Molecular Weight (g/mol) | 200.24 |
| Density (g/cm³) | 1.252 |
| Melting Point (°C) | 194-199 |
| Boiling Point (°C) | 459.7 at 760 mmHg |
| Flash Point (°C) | 262.7 |
| Solubility in Water | Limited |
| IUPAC Name | 5-benzylpyrimidine-2,4-diamine |
| Standard InChI Key | XHPZVBGIPQQTQW-UHFFFAOYSA-N |
Guanidine condensation reactions constitute a pivotal methodology in the synthesis of 2,4-diaminopyrimidine derivatives. This approach involves the direct reaction of various chalcones with guanidine hydrochloride in the presence of a base catalyst [5] [6] [7]. The mechanism proceeds through initial nucleophilic addition of guanidine to the carbonyl group of the chalcone, followed by intramolecular cyclization and aromatization to yield the desired pyrimidine derivative.
The optimal reaction conditions typically employ ethanol as the solvent with potassium hydroxide serving as the base catalyst [7]. Reaction temperatures range from 78 to 85 degrees Celsius, with reaction times varying from 4 to 8 hours [6]. This methodology demonstrates superior yields compared to the formylhydrocinnamic ester approach, typically achieving 68 to 75 percent conversion [5] [8].
The versatility of this approach allows for the incorporation of various substituents on the benzyl group by employing different substituted chalcones as starting materials. The presence of electron-withdrawing groups on the aromatic ring generally enhances the reactivity of the chalcone, leading to improved yields and reduced reaction times [7].
The chlorination and amination approach represents a two-step methodology involving the initial preparation of chlorinated pyrimidine intermediates followed by nucleophilic substitution with ammonia or primary amines [9] [10]. This strategy typically begins with 2,4-dichloropyrimidine derivatives, which undergo selective nucleophilic substitution reactions under controlled conditions.
The amination step is commonly performed using alcoholic ammonia under elevated pressure and temperature conditions. Typical reaction parameters include temperatures ranging from 150 to 180 degrees Celsius and reaction times of 6 to 12 hours [9]. The methodology yields products with purities ranging from 60 to 80 percent [10].
Recent advances in this methodology have focused on developing more selective chlorination procedures that minimize side product formation. The use of controlled chlorinating agents and optimized reaction conditions has significantly improved the overall efficiency of this synthetic route [10].
Table 2: Classical Synthesis Routes Comparison
| Method | Starting Materials | Conditions | Yield (%) | Time (hours) | Temperature (°C) |
|---|---|---|---|---|---|
| Formylhydrocinnamic Ester Approach | Formylhydrocinnamic acid derivatives, guanidine | Alkaline medium, reflux | 45-65 | 12-24 | 100-120 |
| Guanidine Condensation Reaction | Chalcones, guanidine hydrochloride | Ethanol, potassium hydroxide, reflux | 68-75 | 4-8 | 78-85 |
| Chlorination and Amination Procedure | 2,4-dichloro-pyrimidine, ammonia/amines | Pressure, alcoholic ammonia | 60-80 | 6-12 | 150-180 |
Contemporary synthetic methodologies for 5-benzyl-2,4-diaminopyrimidine have evolved significantly, incorporating advanced catalytic systems and innovative reaction designs that address the limitations of classical approaches. These modern strategies emphasize efficiency, selectivity, and environmental sustainability while achieving superior yields and reduced reaction times.
Modern catalytic approaches have revolutionized the synthesis of pyrimidine derivatives by enabling milder reaction conditions, improved selectivity, and enhanced overall efficiency [11] [12] [13]. Several distinct catalytic systems have been developed, each offering unique advantages for specific synthetic applications.
Platinum on carbon (Pt/C) catalysis has emerged as a particularly effective method for the acceptorless dehydrogenative synthesis of pyrimidines from primary alcohols, secondary alcohols, and benzamidine [12]. This heterogeneous catalytic system operates under nitrogen atmosphere at 110 degrees Celsius with potassium tert-butoxide as the base. The reaction proceeds through sequential dehydrogenation, condensation, and cyclization steps, achieving yields of 80 to 95 percent within 24 hours [12]. The catalyst demonstrates excellent recyclability, maintaining activity for at least four cycles without significant loss in performance.
Nickel and copper acetylacetonate complexes represent another class of effective catalysts for pyrimidine synthesis [14]. These metal complexes facilitate the one-pot synthesis of highly functionalized pyrimidines from beta-dicarbonyl compounds and cyanogen under ambient temperature conditions in dichloroethane. The nickel-based system typically achieves yields of 70 to 85 percent, while the copper analogue provides 65 to 80 percent conversion [14]. The turnover numbers (TON) for these systems range from 40 to 100, demonstrating reasonable catalytic efficiency.
Iridium pincer complexes have shown exceptional performance in multicomponent pyrimidine synthesis [13]. These sophisticated organometallic catalysts enable the regioselective synthesis of pyrimidines from amidines and up to three different alcohols. The reaction proceeds via condensation and dehydrogenation steps with selective carbon-carbon and carbon-nitrogen bond formation. Operating in toluene at 120 degrees Celsius for 16 hours, these catalysts achieve yields of 75 to 93 percent with TON values ranging from 150 to 250 [13].
Beta-cyclodextrin has been successfully employed as a supramolecular catalyst for pyrimidine synthesis under solvent-free conditions [11]. This environmentally benign approach operates at 80 degrees Celsius for 2 to 4 hours, achieving yields of 85 to 92 percent. The cyclodextrin cavity provides a unique microenvironment that enhances substrate organization and facilitates efficient cyclization reactions [11].
Table 3: Modern Catalytic Methods
| Catalyst Type | Substrate | Conditions | Yield (%) | TON |
|---|---|---|---|---|
| Platinum on Carbon (Pt/C) | Primary alcohols, secondary alcohols, benzamidine | 110°C, KOtBu, N₂ atmosphere, 24 h | 80-95 | 200-300 |
| Nickel Acetylacetonate | Beta-dicarbonyl compounds, cyanogen | Ambient temperature, dichloroethane | 70-85 | 50-100 |
| Copper Acetylacetonate | Beta-dicarbonyl compounds, cyanogen | Ambient temperature, dichloroethane | 65-80 | 40-90 |
| Iridium Pincer Complex | Amidines, alcohols | Toluene, 120°C, 16 h | 75-93 | 150-250 |
| Beta-Cyclodextrin | Aldehydes, beta-ketoesters, guanidine | Solvent-free, 80°C, 2-4 h | 85-92 | N/A |
The implementation of green chemistry principles in pyrimidine synthesis has become increasingly important as the pharmaceutical industry seeks to minimize environmental impact while maintaining synthetic efficiency [15] [16] [17]. Various green methodologies have been developed, focusing on renewable resources, non-toxic solvents, and waste reduction.
Microwave-assisted synthesis represents a significant advancement in green chemistry applications for pyrimidine derivatives [18] [19] [20]. This methodology employs microwave irradiation to accelerate reaction rates dramatically while reducing energy consumption. Using acetic acid as both solvent and catalyst, microwave-assisted reactions achieve temperatures of 90 to 95 degrees Celsius within 5 to 15 minutes, yielding 85 to 95 percent of the desired products [19]. The rapid heating mechanism of microwave irradiation minimizes thermal decomposition and side product formation, resulting in cleaner reaction profiles and simplified purification procedures.
Ultrasound-assisted synthesis utilizing graphite oxide as a metal-free carbocatalyst has demonstrated exceptional efficiency under solvent-free conditions [15]. This approach eliminates the risk of metal contamination in pharmaceutical products while providing excellent catalytic activity. The heterogeneous nature of graphite oxide enables easy catalyst recovery and reuse for up to nine consecutive cycles without significant activity loss. Yields typically range from 80 to 90 percent with reaction times of 30 to 60 minutes at room temperature [15].
Solvent-free mechanochemical synthesis through solid-phase grinding has emerged as an innovative green approach [21]. This methodology involves the mechanical mixing of solid reactants in the absence of solvents, utilizing mechanical energy to promote chemical transformations. Reactions proceed at room temperature within 20 to 30 minutes, achieving yields of 70 to 85 percent while eliminating solvent waste entirely [21].
Water-based synthesis employing phase-transfer catalysts represents another environmentally benign approach [6]. Water serves as a non-toxic, renewable solvent medium, while phase-transfer catalysts facilitate the solubilization and activation of organic substrates. Operating temperatures range from 80 to 100 degrees Celsius with reaction times of 2 to 4 hours, yielding 75 to 88 percent of the desired products [6].
Agro-waste catalysts derived from renewable biomass sources have shown remarkable potential in sustainable pyrimidine synthesis [18]. Lemon fruit shell ash extract serves as an effective homogeneous organocatalyst under microwave irradiation conditions. This approach operates at 120 to 140 degrees Celsius for 10 to 20 minutes, achieving yields of 82 to 94 percent while utilizing agricultural waste as a value-added catalyst source [18].
Table 4: Green Chemistry Approaches
| Method | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Environmental Benefits |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Acetic acid, microwave irradiation | 90-95 | 5-15 minutes | 85-95 | Reduced reaction time, energy efficient |
| Ultrasound-Assisted Synthesis | Graphite oxide | Room temperature | 30-60 minutes | 80-90 | No hazardous solvents, recyclable catalyst |
| Solvent-Free Reactions | Solid-phase grinding | Room temperature | 20-30 minutes | 70-85 | No solvents, minimal waste |
| Water-Based Synthesis | Water, phase-transfer catalyst | 80-100 | 2-4 hours | 75-88 | Non-toxic solvent, biodegradable |
| Agro-Waste Catalysts | Lemon fruit shell ash extract | 120-140 | 10-20 minutes | 82-94 | Waste utilization, renewable resources |
The purification of 5-benzyl-2,4-diaminopyrimidine requires careful selection of appropriate techniques to achieve the desired purity levels while maintaining acceptable recovery yields. Various purification methodologies have been developed and optimized for different applications and purity requirements [22] [23] [24].
Recrystallization remains the most commonly employed purification technique for 5-benzyl-2,4-diaminopyrimidine derivatives [25]. This method typically utilizes ethanol or methanol as recrystallization solvents, achieving purities of 95 to 98 percent with recovery yields of 85 to 92 percent [25]. The selection of appropriate solvents is critical for optimizing crystal formation and minimizing impurity incorporation. Temperature-controlled crystallization processes have been developed to enhance crystal quality and purity levels.
Column chromatography using silica gel as the stationary phase provides excellent separation capabilities for isomeric mixtures and closely related impurities [23]. Ethyl acetate-hexane gradient systems are commonly employed as mobile phases, achieving purities of 98 to 99 percent with recovery yields of 80 to 88 percent [23]. This technique is particularly valuable for separating constitutional isomers and removing trace impurities that cannot be eliminated through recrystallization.
High-performance liquid chromatography (HPLC) serves dual purposes as both an analytical technique and a preparative purification method [26] [27]. Using methanol-water (55:45) mobile phase systems with C18 stationary phases, preparative HPLC can achieve purities exceeding 99 percent [26]. Although recovery yields are typically lower (75 to 85 percent) compared to other methods, HPLC provides unparalleled resolution for critical applications requiring exceptional purity.
Sublimation under reduced pressure offers an alternative purification approach for thermally stable pyrimidine derivatives [28]. This technique achieves purities of 96 to 99 percent with recovery yields of 70 to 80 percent [28]. Sublimation is particularly effective for removing non-volatile impurities and achieving high-purity standards required for pharmaceutical applications.
Solid-phase extraction using C18 cartridges provides an efficient sample cleanup method, particularly for crude reaction mixtures [29]. This technique achieves purities of 97 to 99 percent with recovery yields of 85 to 95 percent [29]. Solid-phase extraction is especially valuable for removing polar impurities and inorganic salts from reaction products.
Table 5: Purification Techniques
| Technique | Solvent/Mobile Phase | Purity Achieved (%) | Recovery (%) | Application |
|---|---|---|---|---|
| Recrystallization | Ethanol, methanol | 95-98 | 85-92 | General purification |
| Column Chromatography | Silica gel, ethyl acetate/hexane | 98-99 | 80-88 | Isomer separation |
| High-Performance Liquid Chromatography (HPLC) | Methanol/water (55:45) | 99+ | 75-85 | Analytical/preparative |
| Sublimation | Under reduced pressure | 96-99 | 70-80 | High-purity requirements |
| Solid-Phase Extraction | C18 cartridges | 97-99 | 85-95 | Sample cleanup |
Comprehensive analytical validation of 5-benzyl-2,4-diaminopyrimidine requires the implementation of multiple complementary techniques to ensure structural confirmation, purity assessment, and quantitative determination [30] [31]. Modern analytical approaches combine spectroscopic methods with chromatographic techniques to provide complete characterization profiles.
Nuclear magnetic resonance (¹H NMR) spectroscopy serves as the primary structural identification tool for 5-benzyl-2,4-diaminopyrimidine [31]. Characteristic chemical shifts include aromatic protons appearing between 7.2 to 7.4 parts per million and the benzyl methylene group at approximately 3.8 parts per million [31]. Coupling patterns provide valuable information about substitution patterns and structural integrity. The technique offers detection limits of 1 to 5 micrograms with precision values below 2 percent relative standard deviation [31].
Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon framework of the molecule [31]. Diagnostic chemical shifts include the carbon atoms at positions 2 and 4 of the pyrimidine ring appearing between 156 to 162 parts per million, while aromatic carbons typically resonate between 129 to 138 parts per million [31]. Detection limits range from 10 to 50 micrograms with precision values below 3 percent relative standard deviation.
Mass spectrometry enables molecular weight confirmation and fragmentation pattern analysis. The molecular ion appears at mass-to-charge ratio 200, with the base peak typically observed at mass-to-charge ratio 91 corresponding to the tropylium ion. Fragmentation patterns provide structural confirmation and can distinguish between isomeric compounds. The technique offers exceptional sensitivity with detection limits of 0.1 to 1 nanogram and precision values below 5 percent relative standard deviation.
Infrared spectroscopy provides functional group identification through characteristic absorption frequencies. Primary amine groups exhibit stretching vibrations between 3300 to 3500 reciprocal centimeters, while pyrimidine carbon-nitrogen double bonds appear between 1580 to 1620 reciprocal centimeters. Detection limits range from 10 to 100 micrograms with precision values below 5 percent relative standard deviation.
High-performance liquid chromatography enables quantitative analysis and purity assessment [26]. Using C18 columns with appropriate mobile phase systems, retention times typically range from 8 to 12 minutes [26]. The technique provides detection limits of 0.1 to 1 microgram per milliliter with precision values below 2 percent relative standard deviation.
Ultraviolet-visible spectroscopy offers rapid quantitative analysis through absorption maxima measurements. Characteristic absorption maxima appear between 240 to 260 nanometers, enabling colorimetric quantification. Detection limits range from 0.5 to 5 micrograms per milliliter with precision values below 3 percent relative standard deviation.
Table 6: Analytical Validation Methods
| Technique | Key Parameters | Typical Values/Ranges | Detection Limit | Precision (RSD %) |
|---|---|---|---|---|
| Nuclear Magnetic Resonance (¹H NMR) | Chemical shifts, coupling patterns | δ 7.2-7.4 (aromatic), δ 3.8 (CH₂) | 1-5 μg | < 2 |
| Carbon-13 NMR (¹³C NMR) | Carbon framework identification | δ 156-162 (C-2,4), δ 129-138 (aromatic) | 10-50 μg | < 3 |
| Mass Spectrometry (MS) | Molecular ion, fragmentation pattern | m/z 200 [M]⁺, base peak at m/z 91 | 0.1-1 ng | < 5 |
| Infrared Spectroscopy (IR) | Functional group identification | 3300-3500 (N-H), 1580-1620 (C=N) | 10-100 μg | < 5 |
| High-Performance Liquid Chromatography (HPLC) | Retention time, peak purity | Rt 8-12 min (C18 column) | 0.1-1 μg/mL | < 2 |
| Ultraviolet-Visible Spectroscopy (UV-Vis) | Absorption maxima, molar absorptivity | λmax 240-260 nm | 0.5-5 μg/mL | < 3 |